

Go 6983 concentration for cell culture

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Go 6983

CAS No.: 133053-19-7

Cat. No.: S548499

[Get Quote](#)

Experimentally Tested Concentrations

The table below summarizes a specific concentration of **Go 6983** validated in recent scientific studies:

Cell Line / System	Effective Concentration	Primary Effect	Key Experimental Findings
Mouse Embryonic Stem Cells (mESCs) [1]	5 μ M	Promotes self-renewal	Inhibits PKC δ , increases Prdm14 expression, represses <i>de novo</i> methyltransferases (Dnmt3a/b), and reduces Suv39h1/2, leading to global DNA hypomethylation [1].

Go 6983 is a broad-spectrum protein kinase C (PKC) inhibitor. The cited study found that 5 μ M **Go 6983** added to the cell culture medium significantly promoted the self-renewal of mouse embryonic stem cells (mESCs) by inhibiting PKC δ [1]. The treatment led to key epigenetic changes, including increased expression of the transcription factor Prdm14 and global DNA hypomethylation [1].

Cell Culture Protocol for Using Go 6983

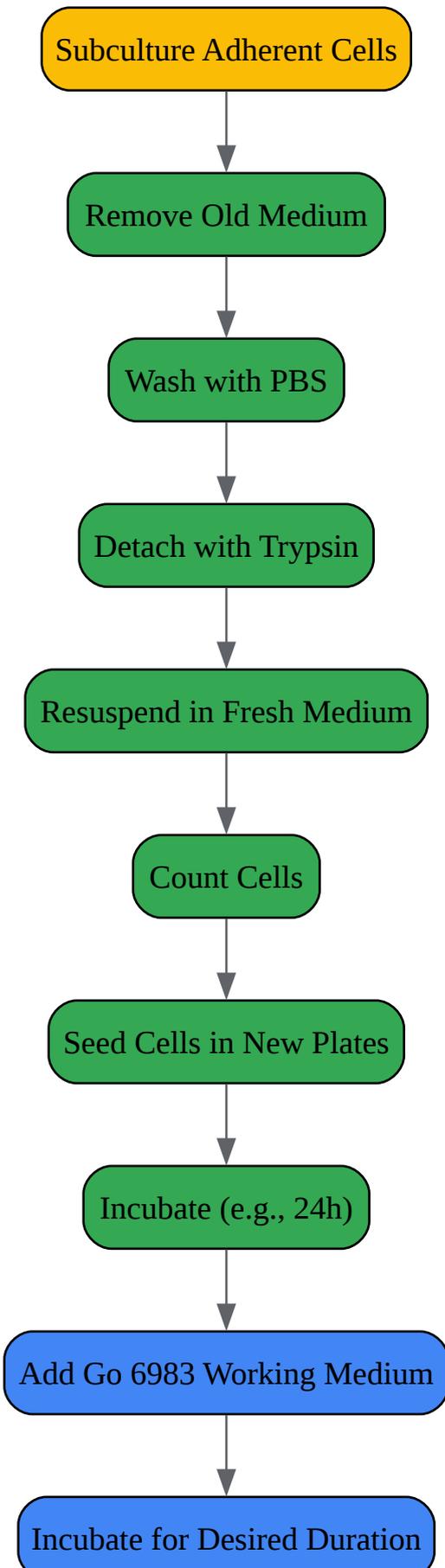
This protocol outlines the steps for culturing and treating adherent mammalian cells with **Go 6983**.

Reagent Preparation

- **Go 6983 Stock Solution:** Resuspend **Go 6983** in cell culture-grade **DMSO to a concentration of 20 mM** [2]. Aliquot and store at -20°C or below.
- **Complete Cell Culture Medium:** Prepare your standard culture medium (e.g., DMEM) supplemented with serum (FBS) and necessary antibiotics [3].
- **Working Medium:** Dilute the stock solution in complete medium to the final concentration (e.g., 5 μ M from a 20 mM stock). Ensure the concentration of DMSO is kept low (e.g., $\leq 0.025\%$) and include a vehicle control with the same DMSO concentration.

Cell Culture & Treatment Workflow

The following diagram outlines the key steps for passaging cells and applying **Go 6983** treatment:

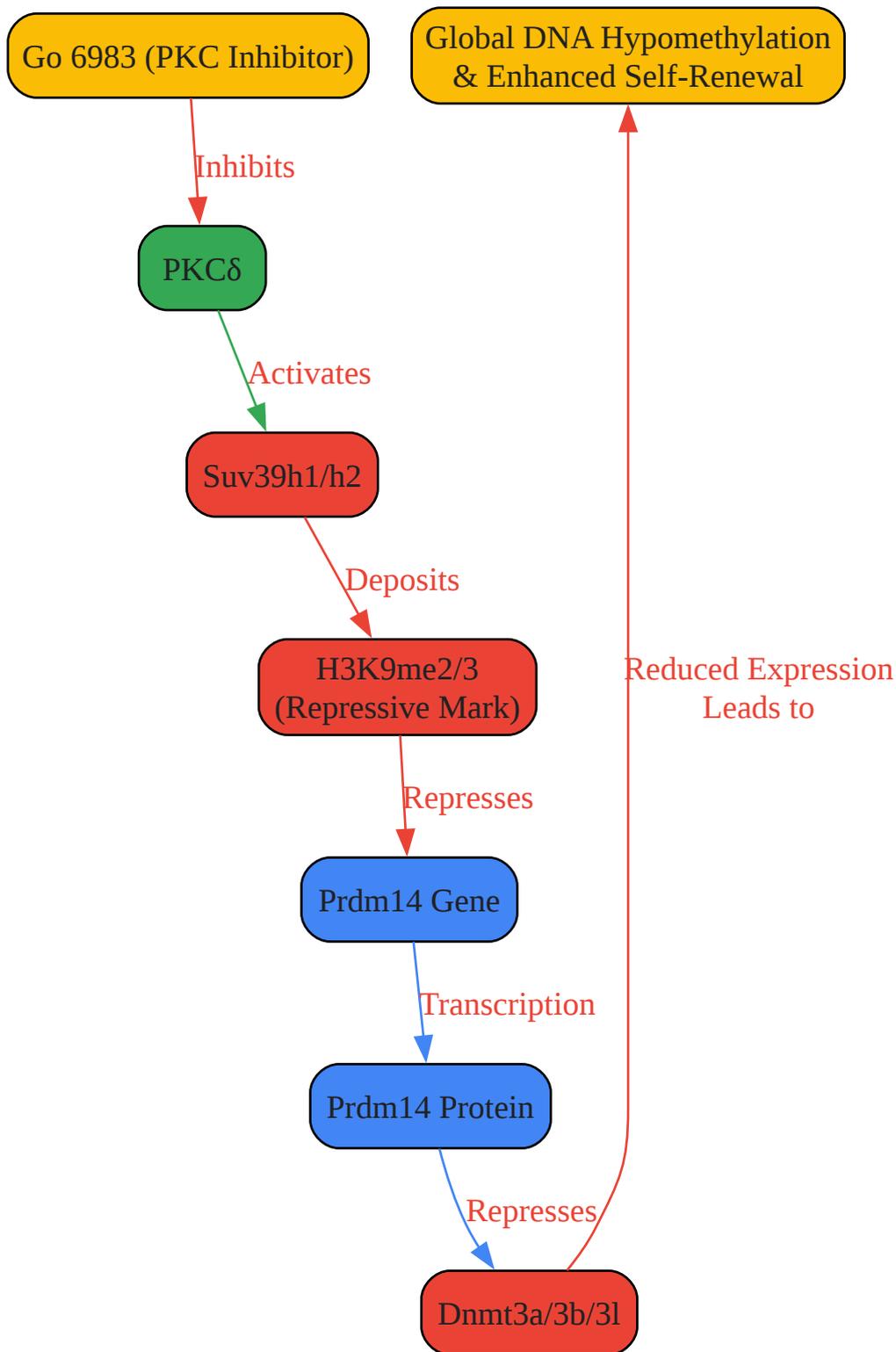


Click to download full resolution via product page

- **Subculture Cells:** Passage your adherent cells when they reach 80-90% confluence to maintain logarithmic growth [3].
 - Remove and discard the old culture medium.
 - Wash the cell layer gently with a balanced salt solution like PBS to remove residual serum and dead cells.
 - Add a detaching agent like trypsin and incubate at 37°C until cells are fully detached.
 - Resuspend the cells in fresh complete medium and pipette thoroughly to create a single-cell suspension [3].
- **Count and Seed Cells**
 - Count the cells using a **hemocytometer** or automated cell counter [4] [3]. For a hemocytometer, the cell concentration (cells/ml) is calculated as: (Total cells counted / Number of squares) × Dilution Factor × 10⁴.
 - Seed an appropriate number of cells into new culture plates or flasks with complete medium.
- **Treat with Go 6983**
 - **Pre-incubation:** Allow the newly seeded cells to adhere and grow for 24 hours under standard conditions.
 - **Application:** Replace the medium with the prepared **Go 6983 working medium**.
 - **Incubation:** Continue incubation for the duration required by your experimental design.

Signaling Pathway of Go 6983 in Stem Cell Self-Renewal

The diagram below illustrates the key molecular mechanism by which **Go 6983** promotes self-renewal in mouse embryonic stem cells, as identified in the research [1]:



[Click to download full resolution via product page](#)

Important Considerations for Application

- **Solvent Control:** The effects of **DMSO must be controlled** for in your experiments. Always run a parallel vehicle control group treated with the same concentration of DMSO used to deliver **Go 6983**.
- **Concentration Optimization:** The cited 5 μM concentration is a starting point for mESCs. For other cell types or objectives (e.g., inducing differentiation or apoptosis), you will need to perform a **dose-response curve** to determine the optimal and minimally toxic concentration.
- **Cell Health Monitoring:** Closely monitor cell morphology, confluence, and viability throughout the treatment period. Standard cell banking and counting protocols should be followed to ensure experimental consistency [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Inhibition of protein kinase C increases Prdm14 level to ... [sciencedirect.com]
2. | 133053-19-7 | Isca Biochemicals Go 6983 [iscabiochemicals.com]
3. | Proteintech Group Cell culture protocol [ptglab.com]
4. | Thermo Fisher Scientific - SG Cell Culture Protocols [thermofisher.com]

To cite this document: Smolecule. [Go 6983 concentration for cell culture]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548499#go-6983-concentration-for-cell-culture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com